4-Amino-6-phenyl-2-sulfanylidene-1,2-dihydropyrimidine-5-carbonitrile
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Overview
Description
4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of thioxopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile typically involves the reaction of appropriate aryl aldehydes, thiourea, and malononitrile under basic conditions. The reaction is usually carried out in ethanol as a solvent and requires heating to reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and thioxo groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form fused heterocyclic systems.
Common Reagents and Conditions
Dimethyl chloroethynylphosphonate: Used for phosphonylation reactions.
Basic Conditions: Often required for substitution and cyclization reactions.
Major Products Formed
Dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo[1,2-c]pyrimidin-2-yl)phosphonates: Formed through phosphonylation reactions.
Scientific Research Applications
4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its predicted activity as an apoptosis agonist.
Industry: Utilized in the development of new dyes and materials for solar energy
Mechanism of Action
The mechanism of action of 4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets. The compound is predicted to act as an apoptosis agonist, which means it can induce programmed cell death in cancer cells. This activity is likely mediated through the activation of specific signaling pathways that regulate apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: These compounds share a similar core structure but differ in the substitution pattern on the aryl group.
2-Thioxopyrimidines: These compounds have a similar thioxopyrimidine core but may have different substituents at various positions.
Uniqueness
4-Amino-6-phenyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
75129-07-6 |
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Molecular Formula |
C11H8N4S |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
4-amino-6-phenyl-2-sulfanylidene-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H8N4S/c12-6-8-9(7-4-2-1-3-5-7)14-11(16)15-10(8)13/h1-5H,(H3,13,14,15,16) |
InChI Key |
PFYZBNISSFVAAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=S)N2)N)C#N |
Origin of Product |
United States |
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